molecular formula C7H5N3O2 B1346416 Imidazo[1,2-c]pyrimidine-2-carboxylic acid CAS No. 914637-64-2

Imidazo[1,2-c]pyrimidine-2-carboxylic acid

Cat. No.: B1346416
CAS No.: 914637-64-2
M. Wt: 163.13 g/mol
InChI Key: FUCMHLJTAARKKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazo[1,2-c]pyrimidine-2-carboxylic acid is a heterocyclic compound that features a fused bicyclic structure combining an imidazole ring and a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antibacterial, antiviral, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-c]pyrimidine-2-carboxylic acid typically involves the condensation of 2-aminopyrimidine with various aldehydes or ketones, followed by cyclization. One common method includes the use of oxone as an oxidizing agent to convert aldehydes into the desired carboxylic acid .

Industrial Production Methods: Industrial production methods often involve multi-step synthesis, starting from readily available precursors. The process may include steps such as esterification, hydrogenation, and cyclization under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Imidazo[1,2-c]pyrimidine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Oxone in aqueous conditions.

    Reduction: Hydrogen gas in the presence of catalysts like platinum oxide (PtO2).

    Substitution: Halogenated derivatives and nucleophiles under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted imidazo[1,2-c]pyrimidine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Imidazo[1,2-c]pyrimidine-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of imidazo[1,2-c]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory mediators like prostaglandins . This inhibition is crucial for its anti-inflammatory effects.

Comparison with Similar Compounds

Uniqueness: Imidazo[1,2-c]pyrimidine-2-carboxylic acid stands out due to its unique fused ring structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential in drug development make it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

imidazo[1,2-c]pyrimidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c11-7(12)5-3-10-4-8-2-1-6(10)9-5/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUCMHLJTAARKKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CN2C1=NC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40650366
Record name Imidazo[1,2-c]pyrimidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40650366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914637-64-2
Record name Imidazo[1,2-c]pyrimidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40650366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.